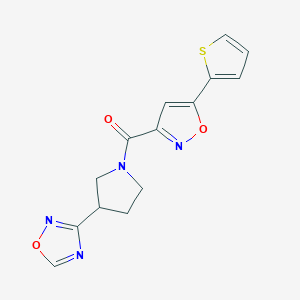
(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . Isoxazoles, on the other hand, are a class of organic compounds containing a five-membered ring that consists of three carbon atoms and one oxygen and one nitrogen atom .
Synthesis Analysis
The synthesis of oxadiazoles often involves the reaction of amidoximes with carboxylic acids and their derivatives . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Molecular Structure Analysis
The molecular structure of oxadiazoles consists of a five-membered heterocyclic ring system. The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms .Chemical Reactions Analysis
Oxadiazoles have been established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .Physical And Chemical Properties Analysis
The physical and chemical properties of oxadiazoles can vary greatly depending on their specific structure and substituents .科学研究应用
Antibacterial Applications
Oxadiazoles: , such as the one present in the compound, have been recognized for their antibacterial properties . They can inhibit the growth of various bacterial strains by interfering with bacterial cell wall synthesis or protein synthesis. This makes them valuable in the development of new antibiotics, especially in the face of rising antibiotic resistance .
Antiviral Activity
The 1,3,4-oxadiazole moiety is also known to exhibit antiviral activity . It can be designed to target specific viral enzymes or replication processes, offering a pathway to treat viral infections, including those caused by emerging and re-emerging viruses .
Anticancer Potential
Compounds containing 1,3,4-oxadiazole have shown promise as anticancer agents . They can induce apoptosis and inhibit cancer cell proliferation. The specificity of these compounds towards cancer cells over normal cells is a significant area of research, with the potential for developing targeted cancer therapies .
Anti-Inflammatory and Analgesic Effects
The anti-inflammatory and analgesic effects of oxadiazole derivatives make them candidates for the treatment of inflammatory diseases and pain management. They can modulate the inflammatory response and reduce pain perception through various biochemical pathways .
Antifungal and Antimicrobial Uses
In agriculture, oxadiazole derivatives are used for their antifungal and antimicrobial properties . They protect crops by preventing fungal infections and can be formulated into pesticides to safeguard food production against microbial threats .
Antioxidant Properties
Oxadiazole compounds can act as antioxidants , scavenging free radicals and reducing oxidative stress. This property is beneficial in preventing oxidative damage to cells, which is a contributing factor in many chronic diseases .
Herbicidal and Insecticidal Applications
The compound’s herbicidal and insecticidal activities are valuable in the development of agrochemicals. They can be used to control weeds and pests, contributing to increased agricultural productivity and food security .
作用机制
Target of Action
The primary target of this compound is the G-protein coupled bile acid receptor 1 (GPBAR1) . GPBAR1 has emerged as a prominent target for the treatment of metabolic and inflammatory diseases including type 2 diabetes, obesity, and non-alcoholic steatohepatitis .
Mode of Action
This compound acts as a non-steroidal agonist of GPBAR1 . It selectively activates the receptor, inducing the mRNA expression of the GPBAR1 target gene pro-glucagon . This compound shows high selectivity over other bile acid receptors such as FXR, LXRα, LXRβ, and PXR, and the related receptors PPARα and PPARγ .
Biochemical Pathways
The activation of GPBAR1 by this compound affects multiple metabolic pathways. In intestinal enteroendocrine L cells, GPBAR1 activation stimulates the transcription of the proglucagon gene expression and the secretion of the incretin GLP-1 . This results in lowered blood glucose and insulin levels while increasing insulin sensitivity . In brown adipose tissue and muscle, GPBAR1 locally stimulates thyroid hormone-mediated thermogenesis, thereby enhancing energy expenditure .
Pharmacokinetics
The pharmacokinetic properties of this compound suggest that it might be exploited to achieve effective drug candidates to treat GPBAR1 related disorders . .
Result of Action
The molecular and cellular effects of this compound’s action include the induction of the mRNA expression of the GPBAR1 target gene pro-glucagon . This leads to the secretion of the incretin GLP-1, lowering blood glucose and insulin levels while increasing insulin sensitivity . It also stimulates thyroid hormone-mediated thermogenesis in brown adipose tissue and muscle, enhancing energy expenditure .
未来方向
The future directions in the research of oxadiazoles and isoxazoles could involve the development of novel efficient and convenient methods for synthesis of these compounds with diverse periphery functionalities . This could lead to the discovery of new molecules with potential biological effects not yet described in the literature .
属性
IUPAC Name |
[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-(5-thiophen-2-yl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S/c19-14(10-6-11(21-16-10)12-2-1-5-22-12)18-4-3-9(7-18)13-15-8-20-17-13/h1-2,5-6,8-9H,3-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBELNRMOMDKDMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC=N2)C(=O)C3=NOC(=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

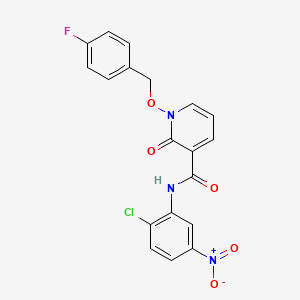
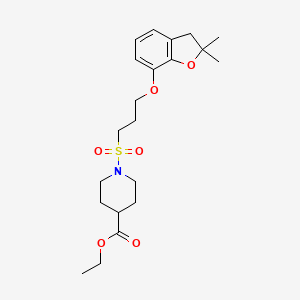
![tert-Butyl 3-(2,2-dioxido-1H-benzo[c][1,2,6]thiadiazin-3(4H)-yl)azetidine-1-carboxylate](/img/structure/B2870217.png)
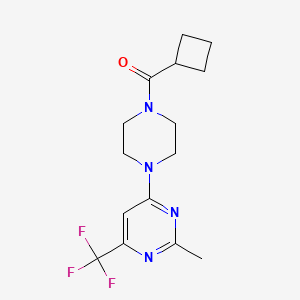
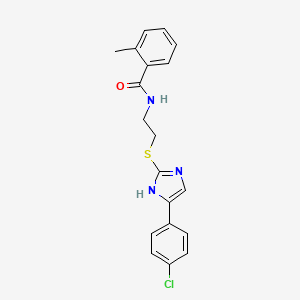

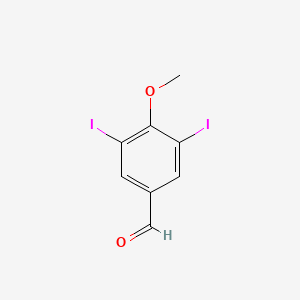
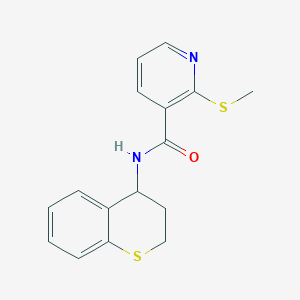

![4H-thiochromeno[3,4-d][1,2]oxazole](/img/structure/B2870231.png)
![Methyl 4-[[4-[2-[(4-methoxycarbonylbenzoyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]carbamoyl]benzoate](/img/structure/B2870232.png)
![N-[2-[3-[2-(4-bromoanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2870233.png)
![3-[4-(2-Pyrimidinyloxy)phenyl]acrylic acid](/img/structure/B2870236.png)
![1-(4-Ethoxyphenyl)-3-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]urea](/img/structure/B2870237.png)